molecular formula C22H26N6O2 B10985865 N-(3-acetylphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(3-acetylphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B10985865
M. Wt: 406.5 g/mol
InChI Key: CEBHAJQHARKHFP-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperidine ring, a triazolopyridazine moiety, and an acetylphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution or other suitable reactions.

    Introduction of the Acetylphenyl Group: The acetylphenyl group is attached via acylation reactions, often using acetyl chloride or acetic anhydride as reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases.

    Pharmacology: Studies may focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biology: Research may explore its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide: This compound is unique due to its specific combination of functional groups and structural features.

    Other Triazolopyridazine Derivatives: Compounds with similar triazolopyridazine cores but different substituents may exhibit different properties and applications.

    Piperidine Derivatives: Compounds with piperidine rings and various functional groups may also be compared for their pharmacological and chemical properties.

Uniqueness

The uniqueness of This compound lies in its specific combination of a triazolopyridazine core, a piperidine ring, and an acetylphenyl group

Properties

Molecular Formula

C22H26N6O2

Molecular Weight

406.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H26N6O2/c1-14(2)21-25-24-19-7-8-20(26-28(19)21)27-11-9-16(10-12-27)22(30)23-18-6-4-5-17(13-18)15(3)29/h4-8,13-14,16H,9-12H2,1-3H3,(H,23,30)

InChI Key

CEBHAJQHARKHFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC(=C4)C(=O)C

Origin of Product

United States

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